3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride
Description
The compound 3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one; hydrochloride is a benzoquinolizine derivative featuring a butyl substituent at the 3-position and a hydrochloride salt form. The hydrochloride moiety likely enhances solubility and stability compared to free-base analogs .
Properties
CAS No. |
67455-68-9 |
|---|---|
Molecular Formula |
C19H28ClNO3 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21;/h9-10,14,16H,4-8,11-12H2,1-3H3;1H |
InChI Key |
FDFIXBQYRWADST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: CHN O and a molecular weight of approximately 319.43 g/mol. Its structural characteristics allow it to interact with biological systems effectively, which is crucial for its applications in drug development and therapeutic interventions.
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that 3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride may exhibit neuroprotective properties. It is structurally related to tetrabenazine, a drug used to treat movement disorders such as Huntington's disease. Studies suggest that this compound could potentially modulate neurotransmitter release and provide symptomatic relief in similar conditions.
2. Anti-inflammatory Effects
Preliminary studies have shown that compounds within the same class as 3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride possess anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of compounds similar to 3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride demonstrated significant reductions in neuronal cell death in vitro when exposed to neurotoxic agents. The compound was shown to enhance cell viability and reduce markers of oxidative stress.
Case Study 2: Pharmacological Profiling
In a pharmacological profiling study conducted on related compounds, it was found that they exhibit selective binding affinities to various receptors involved in neurotransmission. This suggests that 3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride may also affect dopaminergic and serotonergic pathways.
Potential Applications in Drug Development
Given its structural similarities to established pharmacological agents like tetrabenazine and its promising biological activities:
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Neuropharmacology | Treatment for movement disorders | Ongoing studies on efficacy |
| Anti-inflammatory | Potential for treating chronic inflammatory diseases | Preliminary findings available |
| Drug Development | Lead compound for new therapeutic agents | Early-stage research |
Mechanism of Action
The mechanism of action of 3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrabenazine (CAS 58-46-8)
Structural Features :
- IUPAC Name: 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one.
- Molecular Formula: C₁₉H₂₇NO₃.
- Key Substituent : Isobutyl group at the 3-position.
Pharmacological Profile :
Comparison :
- The longer alkyl chain may prolong half-life but could reduce binding affinity due to steric effects .
Deutetrabenazine (Deuterated Tetrabenazine)
Structural Features :
- Deuterium Substitution : Positions 3 and 11b are deuterated to slow metabolism.
- Molecular Formula: C₁₉H₂₇NO₃ (deuterated at key positions).
Pharmacological Profile :
Comparison :
3-Isobutyl-9,10-dimethoxy-2H-pyrido[2,1-a]isoquinolin-2-one (CAS 718635-93-9)
Structural Features :
- Molecular Formula: C₁₉H₂₅NO₃.
- Key Difference: Pyrido[2,1-a]isoquinolinone core instead of benzoquinolizine.
Functional Notes:
Comparison :
- The target compound’s benzoquinolizine scaffold is more aligned with tetrabenazine’s pharmacokinetics, suggesting superior CNS activity compared to pyrido-isoquinolinone derivatives .
Comparative Data Table
Research Findings and Implications
- Structural Impact on Selectivity: The butyl chain in the target compound may enhance selectivity for VMAT2 over peripheral monoamine transporters, as seen in analogs like GZ-793A (Ki = 0.029 µM for VMAT2) .
- Toxicity Considerations : Tetrabenazine exhibits dose-dependent sedation and depression (Xn hazard class) . The target compound’s hydrochloride form may mitigate off-target effects via improved formulation .
- Synthetic Feasibility: Tetrabenazine synthesis involves isobutyl malonic ester and paraformaldehyde .
Biological Activity
3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one; hydrochloride (commonly referred to as Compound A) is a synthetic compound with potential therapeutic applications. Its structure features a complex hexahydrobenzoquinolizine framework that contributes to its biological properties. This article reviews the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H27NO3
- Molecular Weight : 317.4 g/mol
- CAS Number : 86457-13-8
- IUPAC Name : 3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Compound A has been identified as an inhibitor of the vesicular monoamine transporter (VMAT), which plays a critical role in the regulation of neurotransmitter levels in the brain. By inhibiting VMAT, this compound may alter the release and reuptake of neurotransmitters such as dopamine and serotonin, potentially impacting conditions associated with abnormal muscular activity and mood disorders .
Pharmacological Effects
- Antidyskinetic Activity : Research indicates that Compound A may alleviate symptoms associated with dyskinesia by modulating dopaminergic signaling pathways. In preclinical models, it has shown promise in reducing abnormal involuntary movements .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
- Potential for Treating Chorea and Tardive Dyskinesia : Case studies have highlighted its efficacy in treating choreatic movements and tardive dyskinesia in patients undergoing long-term antipsychotic therapy .
Case Studies
Several case studies have documented the effects of Compound A on patients with movement disorders:
- Case Study 1 : A patient with tardive dyskinesia showed significant improvement in symptoms after administration of Compound A over a 12-week period. The patient reported a reduction in involuntary movements and improved quality of life metrics .
- Case Study 2 : In a cohort study involving patients with Huntington's disease, Compound A was administered alongside standard treatment regimens. Results indicated a marked decrease in choreatic movements as assessed by the Unified Huntington's Disease Rating Scale (UHDRS) after 8 weeks of treatment.
Research Findings
Recent research has focused on optimizing the synthesis of Compound A and exploring its biological activities:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one hydrochloride in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct operations in a fume hood to avoid inhalation of aerosols. In case of skin contact, immediately wash with copious water for ≥15 minutes and remove contaminated clothing . For spills, neutralize with inert absorbents and dispose according to hazardous waste regulations. Maintain sealed storage in a dry, ventilated area away from incompatible substances .
Q. How can researchers optimize synthesis routes for this compound to ensure high purity?
- Methodological Answer : Employ recrystallization techniques using solvents like dimethylformamide (DMF) or ethanol, as demonstrated in analogous quinolizine derivatives . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. For purity assessment, use HPLC coupled with UV-Vis detection (e.g., C18 column, 254 nm) and validate against reference standards .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Use -NMR and -NMR to resolve methoxy groups (δ ~3.3–4.3 ppm) and quinolizine ring protons (δ ~6.8–7.5 ppm). Compare with deuterated analogs (e.g., 9,10-bis(trideuteriomethoxy) derivatives) to confirm assignments . IR spectroscopy can identify hydrochloride salt formation via N–H stretching (~2500–3000 cm) .
Advanced Research Questions
Q. How should experimental designs account for temporal variability in pharmacological studies of this compound?
- Methodological Answer : Adopt split-split plot designs with time as a sub-subplot factor. For example, allocate treatment groups (e.g., dose levels) to main plots, biological models (e.g., in vitro vs. in vivo) to subplots, and sampling intervals (e.g., 0, 24, 48 hours) to sub-subplots. Use ≥4 replicates to control for batch effects .
Q. How can contradictory data on this compound’s environmental fate be resolved?
- Methodological Answer : Conduct compartmental analysis to track distribution in abiotic (soil, water) and biotic (cell cultures, model organisms) matrices. Use radiolabeled -analogs to quantify degradation products via liquid scintillation counting. Compare results with computational models (e.g., EPI Suite) to identify discrepancies between empirical and predicted half-lives .
Q. What strategies mitigate interference from impurities during bioactivity assays?
- Methodological Answer : Pre-purify batches using preparative HPLC with a gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid). Validate impurity profiles against pharmacopeial standards (e.g., ≤0.4% total impurities) . For cell-based assays, include a negative control with purified solvent to isolate matrix effects .
Q. How can researchers integrate this compound’s mechanism into existing pharmacological frameworks?
- Methodological Answer : Link its structural motifs (e.g., quinolizine core) to known targets (e.g., acetylcholine esterase inhibition) via molecular docking simulations (AutoDock Vina). Validate hypotheses using knock-out models or competitive binding assays (e.g., determination via Scatchard plots) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., ) using nonlinear regression (GraphPad Prism). Report 95% confidence intervals and assess goodness-of-fit via residual plots .
Q. How can structural analogs improve understanding of structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs with modifications to the butyl side chain or methoxy groups. Compare bioactivity using paired t-tests (α = 0.05) and map trends via 3D-QSAR models (CoMFA/CoMSIA). For example, replacing the butyl group with isopropyl may enhance lipophilicity (logP) and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
